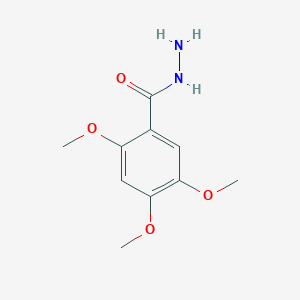

2,4,5-Trimethoxybenzohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4,5-Trimethoxybenzohydrazide is a chemical compound with the molecular formula C10H14N2O4 and a molecular weight of 226.23 . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of 2,4,5-Trimethoxybenzohydrazide and its analogs has been described in various studies. For instance, hydrazide-hydrazone analogs were synthesized via the condensation of 3,4,5-trimethoxybenzohydrazide with various aromatic and heteroaromatic aldehydes .Molecular Structure Analysis

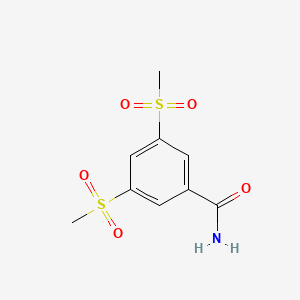

The molecular structure of 2,4,5-Trimethoxybenzohydrazide is characterized by the presence of a benzohydrazide core with three methoxy groups attached to the benzene ring . The InChI code for this compound is 1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) .Physical And Chemical Properties Analysis

2,4,5-Trimethoxybenzohydrazide is a solid substance at room temperature . It has a molecular weight of 226.23 .Wissenschaftliche Forschungsanwendungen

Proteomics Research

2,4,5-Trimethoxybenzohydrazide: is utilized in proteomics research due to its potential in modifying proteins and peptides. This compound can be used to study protein structure, function, and interactions by tagging or labeling specific amino acid residues, which can then be detected and analyzed .

Antioxidant Activity Studies

This compound has been incorporated into the synthesis of heterocyclic compounds known for their free radical scavenging abilities. The antioxidant activity of these compounds, including their derivatives, is often evaluated using assays like DPPH and FRAP, which are crucial in understanding the compound’s potential in combating oxidative stress-related diseases .

Synthesis of Heterocyclic Compounds

2,4,5-Trimethoxybenzohydrazide: serves as a key precursor in the synthesis of various heterocyclic compounds. These compounds have diverse applications, including medicinal chemistry, where they are explored for their pharmacological properties .

Chemical Synthesis

As a building block in chemical synthesis, this compound is valuable for constructing complex molecules. It can be used to introduce the trimethoxybenzyl moiety into larger molecules, which can alter their physical and chemical properties for various applications .

Zukünftige Richtungen

The future directions for the study of 2,4,5-Trimethoxybenzohydrazide could involve further exploration of its synthesis, chemical properties, and potential biological activities. As noted, benzohydrazides and their derivatives have been studied for their potential biological activities , suggesting that 2,4,5-Trimethoxybenzohydrazide could also be a subject of interest in this regard.

Wirkmechanismus

Mode of Action

It is known that the compound can bind to dna . The binding constant (Kb) of the metal complexes with DNA are 0.819 × 10^4, 1.014 × 10^4, and 0.427 × 10^4 M^−1 for Ni(II), Cu(II), and Zn(II) complexes, respectively

Result of Action

It is known that the metal complexes of the compound show significant cleavage ability of plasmid pbr322 dna . The metal complexes also showed good antibacterial activity, while the ligand showed moderate activity . The in vitro anticancer assay for the Ni(II) and Cu(II) complexes was performed against HeLa-Human cervical carcinoma cells, MCF-7-Human breast carcinoma cells, and A549-Human lung carcinoma cells .

Eigenschaften

IUPAC Name |

2,4,5-trimethoxybenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4/c1-14-7-5-9(16-3)8(15-2)4-6(7)10(13)12-11/h4-5H,11H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGDMATIDPSOPEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NN)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90395997 |

Source

|

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4,5-Trimethoxybenzohydrazide | |

CAS RN |

588677-34-3 |

Source

|

| Record name | 2,4,5-Trimethoxybenzoic acid hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588677-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4,5-trimethoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90395997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.